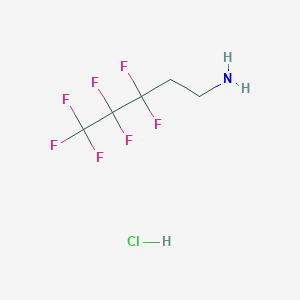![molecular formula C14H16F3N3O4 B2380844 Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 402946-94-5](/img/structure/B2380844.png)
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a synthetic compound with the CAS Number: 1330750-58-7 . It has a molecular weight of 347.29 and its IUPAC name is ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H16F3N3O4. More detailed structural information may be available in specific scientific publications or databases .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 40 degrees Celsius . It has a molecular weight of 347.29 .科学的研究の応用
Crystal Structure Analysis
One study analyzed the crystal structures of four trifluoromethylnitrobenzene analogues, including Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (II). This compound, along with its analogues, was found to adopt a rod-like conformation. The study highlights the packing arrangements and conformations of these molecules, contributing to our understanding of their structural properties (Lynch & Mcclenaghan, 2004).
Chemical Synthesis and Characterization
Another research focused on the synthesis and characterization of various piperazine derivatives, including those similar to this compound. This study provided insights into the chemical properties and potential applications of these compounds in different fields, such as medicinal chemistry (Prakash et al., 2014).
Potential Insecticide Development
A notable application of a related compound, 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), was explored for the development of novel insecticides. The investigation into PAPP as a lead compound for insecticides with a new mode of action sheds light on the potential use of similar compounds, including this compound, in pest control (Cai et al., 2010).
Synthesis of Novel Compounds
Research also extends to the improvement of synthetic processes for compounds structurally related to this compound. These efforts aim to optimize the synthesis routes, highlighting the importance of these compounds in pharmaceutical and chemical industries (Zhen-yuan, 2006).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
The development of organic compounds containing fluorine, such as Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of compounds containing trifluoromethyl groups will be discovered in the future .
特性
IUPAC Name |
ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)11-4-3-10(14(15,16)17)9-12(11)20(22)23/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJOAAYGHNMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)
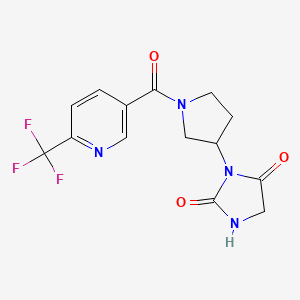
![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
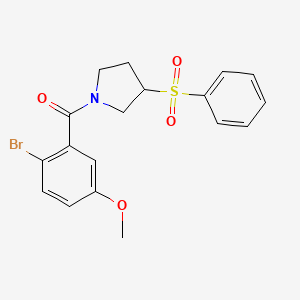
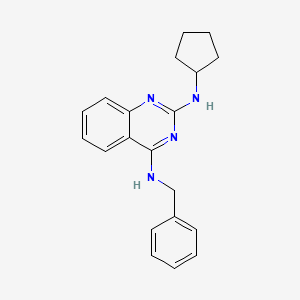
![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)

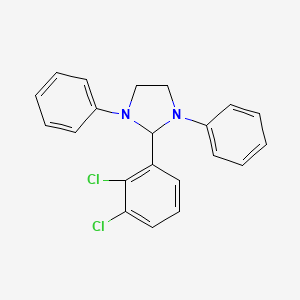
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)
![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)
